molecular formula C9H8FN3 B3198068 7-Fluoro-2-methylquinazolin-4-amine CAS No. 1009036-30-9

7-Fluoro-2-methylquinazolin-4-amine

Cat. No. B3198068
CAS RN: 1009036-30-9
M. Wt: 177.18 g/mol
InChI Key: VFBRTAFZNRVGAI-UHFFFAOYSA-N
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Description

7-Fluoro-2-methylquinazolin-4-amine is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its unique chemical structure and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylquinazolin-4-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or by binding to specific receptors in the body. For example, the compound has been shown to inhibit the activity of protein kinases, which are enzymes involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
7-Fluoro-2-methylquinazolin-4-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and bacteria. The compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Fluoro-2-methylquinazolin-4-amine in lab experiments is its unique chemical structure, which allows for the study of specific biological processes. Additionally, the compound has been shown to have various pharmacological activities, which may make it a useful tool compound for drug discovery and development. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 7-Fluoro-2-methylquinazolin-4-amine. One potential direction is the development of more potent and selective inhibitors of specific enzymes or receptors. Additionally, the compound may be useful in the study of various diseases, such as cancer and inflammatory diseases. Finally, the compound may be used as a tool compound to study specific biological processes, such as protein-protein interactions and kinase activity.
Conclusion:
In conclusion, 7-Fluoro-2-methylquinazolin-4-amine is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been used as a tool compound to study various biological processes. While there are limitations to the use of the compound, it remains a promising tool compound for drug discovery and development.

Scientific Research Applications

7-Fluoro-2-methylquinazolin-4-amine has been widely used in scientific research due to its potential applications in drug discovery and development. The compound has been shown to have various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been used as a tool compound to study various biological processes, such as protein-protein interactions and kinase activity.

properties

IUPAC Name

7-fluoro-2-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBRTAFZNRVGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-methylquinazolin-4-amine

Synthesis routes and methods

Procedure details

A mixture of 2,4-Difluorobenzonitrile (1.1 g, 1 eq), acetamidine hydrochloride (2.8 g, 3.78 eq) and sodium hydride (1.52 g, 8 eq) in dimethylacetamide (50 mL) is stirred at 150° C. for overnight. Then the reaction mixture is poured into sat'd NaHCO3 aq. solution (300 mL), extracted by EtOAc (3×200 mL), the combined organic layers dried over Na2SO4, filtered, concentrated to give a crude product. Purification of that by flash column chromatography yields 7-Fluoro-2-methyl-quinazolin-4-ylamine (0.46 g, 33% yield). LC/MS m/z=178 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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